2-(2-Bromo-5-methylphenyl)acetonitrile
Overview
Description
2-(2-Bromo-5-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzonitrile, characterized by the presence of a bromine atom and a methyl group on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2-(2-Bromo-5-methylphenyl)acetonitrile is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Bromo-5-methylphenyl)acetonitrile can be synthesized through several methods. One common approach involves the bromination of 2-methylphenylacetonitrile using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted phenylacetonitriles.
Oxidation: Formation of 2-(2-Bromo-5-methylphenyl)acetic acid.
Reduction: Formation of 2-(2-Bromo-5-methylphenyl)ethylamine.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methylphenyl)acetonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-methylphenyl)acetonitrile
- 2-(2-Bromo-5-methoxyphenyl)acetonitrile
- 2-(4-Bromo-2-methylphenyl)acetonitrile
Uniqueness
2-(2-Bromo-5-methylphenyl)acetonitrile is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which influences its chemical reactivity and properties. This distinct structure allows it to participate in specific reactions and interactions that may not be possible with other similar compounds.
Properties
IUPAC Name |
2-(2-bromo-5-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFMDZHZHVGPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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